
1-(2-Bromo-2-nitroethenyl)-2-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-2-nitroethenyl)-2-chlorobenzene is an organic compound that belongs to the class of nitroalkenes This compound is characterized by the presence of a bromine atom, a nitro group, and a chlorine atom attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(2-Bromo-2-nitroethenyl)-2-chlorobenzene typically involves the reaction of 2-chlorobenzaldehyde with bromonitromethane under basic conditions. The reaction proceeds through the formation of a nitroalkene intermediate, which is then brominated to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Análisis De Reacciones Químicas
1-(2-Bromo-2-nitroethenyl)-2-chlorobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition: The compound can participate in cycloaddition reactions with dienes to form bicyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Bromo-2-nitroethenyl)-2-chlorobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-2-nitroethenyl)-2-chlorobenzene involves its reactivity towards nucleophiles and electrophiles. The nitro group is electron-withdrawing, making the carbon atoms adjacent to it more electrophilic and susceptible to nucleophilic attack. The bromine atom can also participate in substitution reactions, further diversifying the compound’s reactivity.
Comparación Con Compuestos Similares
Similar compounds to 1-(2-Bromo-2-nitroethenyl)-2-chlorobenzene include:
2-Bromo-2-nitroethenylbenzene: Lacks the chlorine atom, resulting in different reactivity and applications.
2-Nitro-2-ethenylbenzene: Lacks both the bromine and chlorine atoms, making it less reactive in certain types of reactions.
2-Chloro-2-nitroethenylbenzene:
The uniqueness of this compound lies in the combination of the bromine, nitro, and chlorine groups, which confer distinct reactivity patterns and make it a versatile compound in various chemical transformations.
Propiedades
Número CAS |
147089-80-3 |
|---|---|
Fórmula molecular |
C8H5BrClNO2 |
Peso molecular |
262.49 g/mol |
Nombre IUPAC |
1-(2-bromo-2-nitroethenyl)-2-chlorobenzene |
InChI |
InChI=1S/C8H5BrClNO2/c9-8(11(12)13)5-6-3-1-2-4-7(6)10/h1-5H |
Clave InChI |
JFPRMTHEEJNYTR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=C([N+](=O)[O-])Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



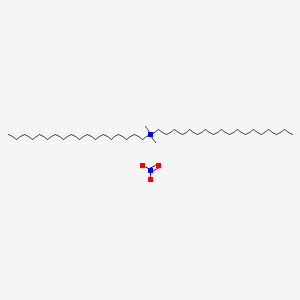
![5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12544461.png)
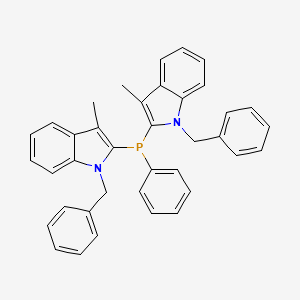
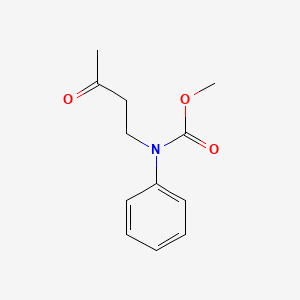
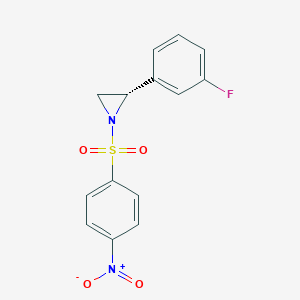
![Methyl 2-[(trimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B12544482.png)
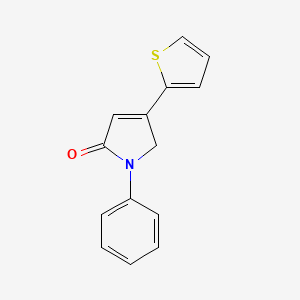
![Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]-](/img/structure/B12544494.png)
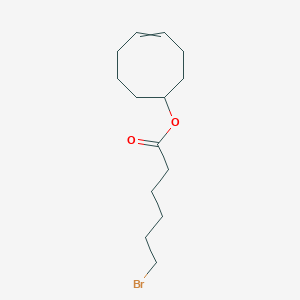
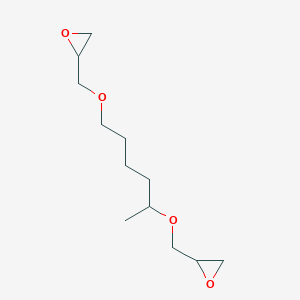
![4-[2-(2,5-Dimethoxyphenyl)ethenyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12544505.png)
![2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12544511.png)
![[(2,4,4-Trimethylpentyl)phosphoryl]bis[(2,6-dimethylphenyl)methanone]](/img/structure/B12544523.png)
